

# An In-Depth Technical Guide to the Chemical Properties and Structure of Benziodarone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benziodarone**

Cat. No.: **B1666584**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of **Benziodarone**, a benzofuran derivative with known uricosuric and vasodilatory effects. This document details its chemical identifiers, physicochemical properties, and structural information. It further elucidates the methodologies for its synthesis and analysis, based on established protocols for analogous compounds. The guide also explores the molecular mechanisms of action, including its interaction with transthyretin and its role as a uricosuric agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

## Chemical Identity and Structure

**Benziodarone** is a synthetic benzofuran derivative. Its chemical structure consists of a 2-ethylbenzofuran core linked to a 4-hydroxy-3,5-diiodophenyl group via a ketone bridge.

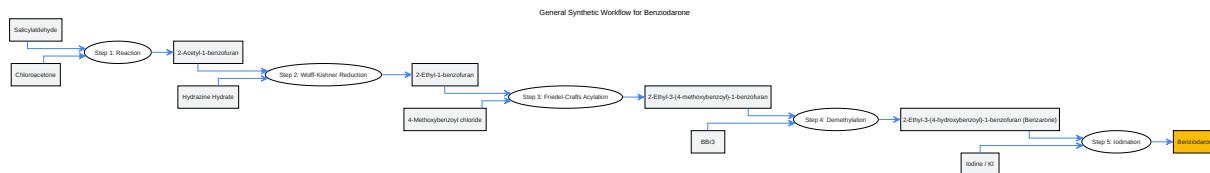
Table 1: Chemical Identifiers of **Benziodarone**

| Identifier        | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone <a href="#">[1]</a>                                      |
| CAS Number        | 68-90-6                                                                                                                    |
| Molecular Formula | C <sub>17</sub> H <sub>12</sub> I <sub>2</sub> O <sub>3</sub> <a href="#">[1]</a>                                          |
| Molecular Weight  | 518.09 g/mol                                                                                                               |
| InChI             | InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 <a href="#">[1]</a> |
| InChIKey          | CZCHIEJNWPNBDE-UHFFFAOYSA-N <a href="#">[1]</a>                                                                            |
| Canonical SMILES  | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I <a href="#">[1]</a>                                                         |
| Synonyms          | Amplivix, Cardivix, Dilafurane, L-2329, (2-Ethyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone                      |

## Physicochemical Properties

The physicochemical properties of **Benziodarone** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Benziodarone**


| Property           | Value                                                                  | Reference           |
|--------------------|------------------------------------------------------------------------|---------------------|
| Melting Point      | 167 °C                                                                 |                     |
| Solubility         | Chloroform (Slightly), DMSO<br>(Slightly), Ethyl Acetate<br>(Slightly) |                     |
| Water Solubility   | 5.881 mg/L (at 20 °C)                                                  |                     |
| logP (predicted)   | 5.6                                                                    | <a href="#">[1]</a> |
| Density (estimate) | 1.9173 g/cm <sup>3</sup>                                               |                     |
| Appearance         | Beige solid                                                            |                     |

## Experimental Protocols

### Synthesis of Benziodarone

The following is a general procedure for the synthesis of **Benziodarone**, adapted from the synthesis of structurally related benzofuran derivatives.[\[2\]](#) This multi-step synthesis involves the formation of a 2-ethylbenzofuran intermediate, followed by Friedel-Crafts acylation and subsequent iodination.

#### Workflow for the Synthesis of **Benziodarone**



[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for **Benziodarone**.

#### Step 1: Synthesis of 2-Acetyl-1-benzofuran

- Salicylaldehyde is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
- The reaction mixture is refluxed until completion, monitored by Thin Layer Chromatography (TLC).
- The product, 2-acetyl-1-benzofuran, is isolated by filtration and purified by recrystallization.

#### Step 2: Synthesis of 2-Ethyl-1-benzofuran

- 2-Acetyl-1-benzofuran undergoes a Wolff-Kishner reduction.
- The ketone is reacted with hydrazine hydrate in a high-boiling point solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).

- The reaction mixture is heated to a high temperature to facilitate the reduction of the acetyl group to an ethyl group, yielding 2-ethyl-1-benzofuran.

#### Step 3: Friedel-Crafts Acylation

- 2-Ethyl-1-benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin tetrachloride) in an inert solvent (e.g., dichloromethane or carbon disulfide).
- The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.
- The resulting product is 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran.

#### Step 4: Demethylation

- The methoxy group of 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran is deprotected to a hydroxyl group using a demethylating agent such as boron tribromide ( $BBr_3$ ) in an inert solvent.
- This step yields 2-ethyl-3-(4-hydroxybenzoyl)-1-benzofuran, also known as Benzarone.

#### Step 5: Iodination

- The final step involves the iodination of the phenolic ring of Benzarone.
- Benzarone is dissolved in a basic solution (e.g., aqueous sodium hydroxide) and treated with a solution of iodine and potassium iodide.
- The reaction is typically performed at a controlled temperature to achieve di-iodination at the ortho positions to the hydroxyl group, yielding **Benziodarone**.
- The product is then precipitated by acidification and purified by recrystallization.

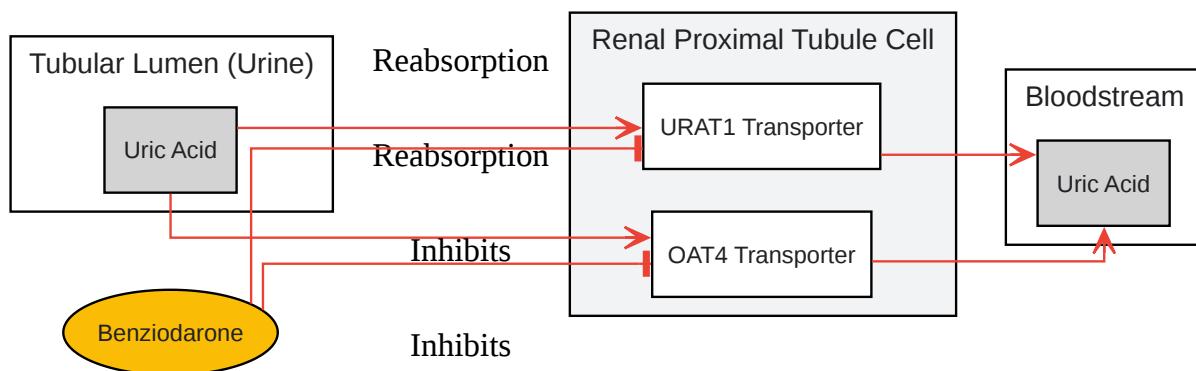
## Analytical Methods

The purity and identity of **Benziodarone** can be determined using various analytical techniques.

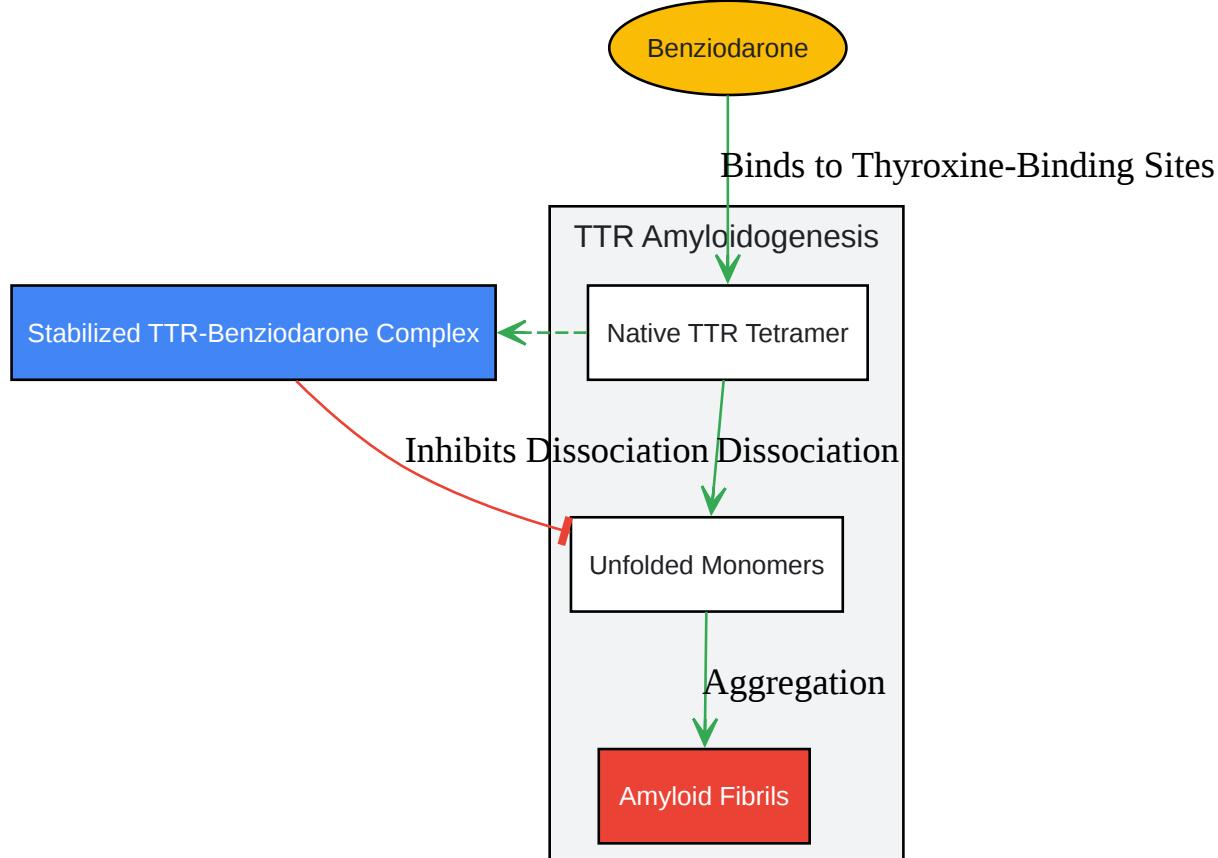
Table 3: Analytical Methods for **Benziodarone** Characterization

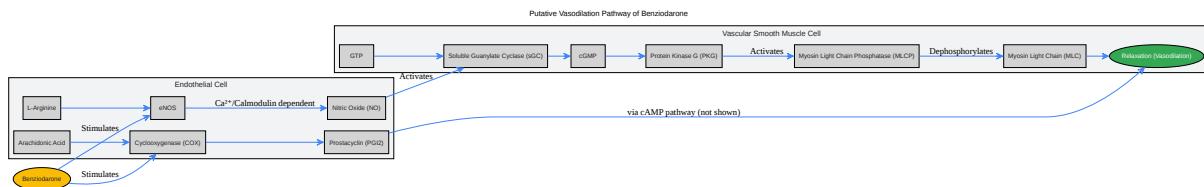
| Technique                                     | Protocol Overview                                                                                                                                                                                                                                                                                                                   |
|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High-Performance Liquid Chromatography (HPLC) | An isocratic reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where Benziodarone exhibits strong absorbance. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | <sup>1</sup> H and <sup>13</sup> C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d <sub>6</sub> or CDCl <sub>3</sub> ). The chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure. <sup>[3]</sup>                                                |
| Mass Spectrometry (MS)                        | High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) can be used to determine the exact mass of the molecule and confirm its elemental composition.<br><sup>[3]</sup>                                                                                     |
| X-ray Crystallography                         | Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of Benziodarone, including bond lengths, bond angles, and crystal packing information.                                                                                                                                                |

## Mechanism of Action


**Benziodarone** exhibits multiple pharmacological effects, primarily as a uricosuric agent and a transthyretin stabilizer. Its vasodilatory properties are less well-characterized but are thought to be similar to other benzofuran derivatives.

## Uricosuric Action


**Benziodarone** is known to be a uricosuric agent, meaning it increases the excretion of uric acid in the urine.<sup>[4]</sup> This action is particularly relevant in the treatment of gout. The mechanism is believed to be analogous to that of Benzbromarone, which involves the inhibition of uric acid reabsorption in the renal tubules.<sup>[5]</sup>


Proposed Uricosuric Signaling Pathway of **Benziodarone**

## Proposed Uricosuric Mechanism of Benziodarone



## Mechanism of TTR Stabilization by Benziodarone





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) opens large-conductance Ca<sup>2+</sup>-activated K<sup>+</sup> channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs acting directly on vascular smooth muscle: Circulatory actions and secondary effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties and Structure of Benziodarone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666584#benziodarone-chemical-properties-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)